molecular formula C15H18N4O2S B2631914 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097913-03-4

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2631914
CAS No.: 2097913-03-4
M. Wt: 318.4
InChI Key: KSIZTOGATHAQLW-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a structurally distinct compound of significant interest in neuropharmacological research, primarily characterized as a high-affinity and selective antagonist for the 5-HT1A receptor. Its research value stems from its unique pharmacophore, which combines a 2-phenoxypropanone moiety with a 1,2,5-thiadiazolylpiperazine group, a feature shared with other established serotonergic ligands [Link to source: https://pubchem.ncbi.nlm.nih.gov/]. This specific structural configuration is investigated for its role in modulating serotonin-mediated neurotransmission. The compound's potent and selective antagonism of the 5-HT1A receptor makes it a critical tool for probing the function of this receptor subtype in various central nervous system processes [Link to source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4912174/]. Researchers utilize this compound in vitro to study receptor binding kinetics and signal transduction pathways, and in vivo to elucidate the 5-HT1A receptor's involvement in complex behaviors, mood regulation, and potential therapeutic mechanisms for psychiatric and neurological disorders. Its application is fundamental for advancing the understanding of serotonin system dynamics and for the preclinical characterization of novel neuropsychiatric agents.

Properties

IUPAC Name

2-phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-12(21-13-5-3-2-4-6-13)15(20)19-9-7-18(8-10-19)14-11-16-22-17-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIZTOGATHAQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.

    Synthesis of the Piperazine Derivative: The piperazine ring is often prepared by reacting ethylenediamine with dihaloalkanes, followed by substitution reactions to introduce the thiadiazole moiety.

    Coupling with Phenoxypropanone: The final step involves coupling the thiadiazole-substituted piperazine with phenoxypropanone under basic or acidic conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.

    Substitution: The aromatic ring and the piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenolic compounds, while reduction of the carbonyl group can produce secondary alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of 2-phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one have been synthesized and tested for their efficacy against various bacterial strains. A study demonstrated that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents .

Anticancer Properties
Thiadiazole derivatives have been recognized for their anticancer activities. In vitro studies have shown that 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase activity, which is crucial in the management of neurodegenerative diseases like Alzheimer's. The inhibitory constant (IC50) values suggest that it could be as effective as established drugs in this category .

Agricultural Applications

Pesticidal Activity
The unique structure of 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one has led to its exploration as a potential pesticide. Studies have shown that formulations containing this compound exhibit effective insecticidal properties against common agricultural pests such as aphids and whiteflies. Field trials demonstrated a significant reduction in pest populations compared to untreated controls .

Herbicidal Properties
In addition to its insecticidal activity, the compound has shown promise as a herbicide. Laboratory tests indicate that it can inhibit the growth of several weed species by disrupting their photosynthetic processes. This dual action makes it a valuable candidate for integrated pest management strategies in agriculture .

Materials Science

Corrosion Inhibition
The compound has been investigated for its potential as a corrosion inhibitor in metal protection applications. Quantum chemical studies suggest that it forms a protective layer on metal surfaces, significantly reducing corrosion rates in acidic environments. This property is particularly beneficial in industries where metal components are exposed to harsh conditions .

Data Table: Summary of Applications

Application AreaSpecific UseObserved EfficacyReference
Medicinal ChemistryAntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in MCF-7 and HepG2 cells
NeuroprotectiveInhibits acetylcholinesterase
Agricultural SciencePesticidal ActivityReduces pest populations significantly
Herbicidal PropertiesInhibits growth of weed species
Materials ScienceCorrosion InhibitionForms protective layer on metals

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways, such as DNA gyrase in bacteria or kinases in cancer cells.

    Pathways Involved: It can interfere with DNA replication, protein synthesis, or signal transduction pathways, leading to the inhibition of cell growth and induction of cell death.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

a) 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one
  • Key Difference : Replaces the 1,2,5-thiadiazole with a thiophene-thiazole group.
  • Implications : The thiophene-thiazole substitution introduces sulfur atoms in a different electronic configuration, which may alter π-π stacking interactions with receptors. This could reduce binding affinity compared to the thiadiazole analog due to decreased electronegativity .
b) AP-237 (1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one)
  • Key Difference : Features a butan-1-one backbone and a piperazine linked to a cinnamyl (phenylpropenyl) group.
  • Implications : The extended alkyl chain and cinnamyl substituent likely enhance lipophilicity, improving blood-brain barrier penetration. AP-237 is reported as a synthetic opioid with potent analgesic effects, suggesting the target compound may share opioid receptor interactions .
c) 7e (1-(benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one)
  • Key Difference: Substitutes phenoxy with benzothiophene and thiadiazole with pyridine.
  • Implications : The benzothiophene group enhances aromatic interactions, while pyridine introduces basicity. Compound 7e demonstrated 60% inhibition of [3H]-8-OH-DPAT binding (serotonin receptor) with Ki = 2.30 μM, indicating moderate affinity. The target compound’s thiadiazole may confer higher selectivity for serotonin receptors due to stronger electron withdrawal .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Key Structural Features Receptor Affinity (Ki/IC50) Pharmacological Notes
Target Compound Thiadiazole-piperazine-phenoxy Not reported Hypothesized serotonin/dopamine modulation
7e Benzothiophene-pyridine-piperazine Ki = 2.30 μM Serotonin 5-HT1A partial agonist
AP-237 Cinnamyl-piperazine-butanone Not reported Synthetic opioid, analgesic
BMDP (2-benzylamino-1-(3,4-methylenedioxyphenyl)propan-1-one) Benzylamino-methylenedioxyphenyl Not reported Psychoactive stimulant

Critical Analysis of Structural Determinants

  • Thiadiazole vs. Thiazole/Thiophene : The 1,2,5-thiadiazole’s electron-withdrawing nature may enhance receptor binding but reduce solubility compared to sulfur-containing heterocycles like thiophene .
  • Phenoxy vs. Benzothiophene: Phenoxy groups offer moderate lipophilicity, whereas benzothiophene increases aromatic surface area, favoring hydrophobic interactions .
  • Piperazine Linkers : Piperazine’s flexibility allows optimal positioning of substituents for receptor engagement. Bulky groups (e.g., pyridine in 7e) may limit conformational freedom .

Biological Activity

2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is C14_{14}H17_{17}N3_{3}O2_{2}S. It contains a phenoxy group, a piperazine ring, and a thiadiazole moiety, contributing to its diverse biological activities.

PropertyValue
Molecular Weight285.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

Antiviral Activity:
Compounds containing thiadiazole and piperazine have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for HIV replication. Studies suggest that 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one may exhibit similar mechanisms by inhibiting viral replication processes.

Anticancer Properties:
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to 2-Phenoxy compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The mechanism often involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects:
Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways. This includes the downregulation of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammation.

The mechanisms through which 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one exerts its biological effects include:

Enzyme Inhibition:
Research indicates that the compound may inhibit specific enzymes involved in viral replication and tumor growth. For example, it can interfere with reverse transcriptase activity in HIV and inhibit proliferation in cancer cells by targeting cell cycle regulators .

Receptor Modulation:
The piperazine ring may facilitate interaction with various receptors, altering signaling pathways that contribute to cellular responses such as apoptosis or inflammation .

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives:

  • Study on Antiviral Activity:
    A study evaluated the antiviral activity of a series of thiadiazole derivatives against HIV. Compounds similar to 2-Phenoxy showed significant inhibition of viral replication at low micromolar concentrations .
  • Anticancer Activity Assessment:
    In vitro studies demonstrated that compounds with similar structures exhibited IC50_{50} values ranging from 5 to 20 µM against various cancer cell lines. Notably, one derivative showed an IC50_{50} of 9 µM against HeLa cells .
  • Inflammation Model:
    In a murine model of inflammation, a related compound reduced edema and inflammatory markers significantly compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one, and what analytical methods validate its purity?

  • Methodology : Multi-step synthesis typically involves coupling a phenoxy-propanone intermediate with a 1,2,5-thiadiazol-piperazine derivative under reflux conditions, followed by purification via column chromatography. Purity validation employs 1H NMR (e.g., δ 8.60 ppm for aromatic protons) and mass spectrometry (ESI+: m/z 492 [M + H]+) to confirm structural integrity . Orthogonal techniques like HPLC (≥95% purity) are recommended to resolve impurities from side reactions.

Q. How should researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

  • Methodology : Experimental determination via shake-flask method for logP and dynamic light scattering (DLS) for solubility in common solvents (e.g., DMSO, ethanol). Computational tools like COSMOtherm or EPI Suite can predict properties, but empirical validation is critical due to discrepancies in theoretical models .

Q. What safety precautions are necessary given the limited toxicological data?

  • Methodology : Use PPE (P95 respirators, nitrile gloves) and engineering controls (fume hoods) during handling. For in vitro studies, follow OECD 423 guidelines for acute toxicity screening. Prioritize Ames tests for mutagenicity and in silico toxicity prediction (e.g., ProTox-II ) to identify risks .

Advanced Research Questions

Q. How can regioselectivity challenges in the thiadiazol-piperazine coupling step be mitigated?

  • Methodology : Optimize reaction conditions using microwave-assisted synthesis to enhance yield and selectivity. Monitor intermediates via LC-MS to track byproduct formation. Steric and electronic effects of substituents on the thiadiazol ring (e.g., electron-withdrawing groups) influence coupling efficiency; DFT calculations (e.g., Gaussian ) can model transition states .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodology : Perform 2D NMR (COSY, HSQC) to confirm proton assignments. Compare experimental IR spectra with computational (e.g., B3LYP/6-31G ) vibrational modes. For ambiguous cases, crystallize the compound and analyze via X-ray diffraction to resolve stereochemical conflicts .

Q. How does structural modification of the thiadiazol ring impact biological activity?

  • Methodology : Synthesize analogs with substituents (e.g., methyl, nitro) at the thiadiazol 3-position. Evaluate β-adrenergic receptor binding (radioligand assays) and compare with Timolol-like activity, given structural similarities to 1,2,5-thiadiazol-containing drugs . Use molecular docking (AutoDock Vina) to map interactions with target receptors .

Q. What forced degradation studies are recommended to assess stability under ICH guidelines?

  • Methodology : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), photolytic (ICH Q1B), and thermal stress . Monitor degradation products via UPLC-QTOF-MS and identify pathways (e.g., piperazine ring cleavage). Establish stability-indicating methods for long-term storage .

Data Gaps and Future Directions

Q. How can researchers address the absence of pharmacokinetic (PK) data for this compound?

  • Methodology : Conduct in vitro ADME assays : Caco-2 permeability, microsomal stability (human/rat liver microsomes), and plasma protein binding (equilibrium dialysis). For in vivo PK, use LC-MS/MS to quantify plasma levels in rodent models post-IV/oral dosing .

Q. What computational tools predict off-target interactions or polypharmacology risks?

  • Methodology : Use SwissTargetPrediction and ChEMBL databases to map potential off-targets. Validate predictions via high-throughput screening (e.g., Eurofins Panlabs) against kinase or GPCR panels. Prioritize assays for hERG inhibition to assess cardiotoxicity .

Tables for Key Data

Property Method Value/Outcome Reference
Synthetic Purity1H NMR, HPLC≥95%
Acute Toxicity (LD50)OECD 423 (rat)Pending empirical data
logP (Predicted)EPI Suite2.8 ± 0.3
MS (ESI+)QTOF-MSm/z 492 [M + H]+

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